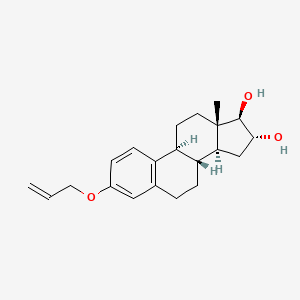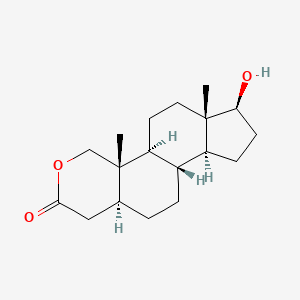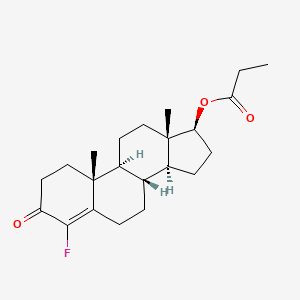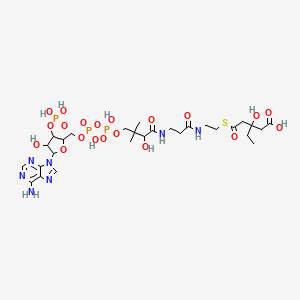
乙酰霉素
描述
Acetomycin is an acetal . It is a natural product found in Streptomyces ramulosus . It has been reported to show weak antimicrobial activity against Staphylococcus aureus, Candida albicans, and Bacillus subtilis and strong anticancer activity against HCT-8 human colon adenocarcinoma cells and L1210 murine leukemia cells .
Synthesis Analysis
The synthesis of acetomycin and related analogs was investigated. Acetomycin was synthesized from diethyl allyl (methyl)malonate in 6.5% yield over 18 steps . The total number of steps was improved compared to the previous synthesis; i.e., four steps shorter, and the total yield was 4.5% greater than the previous synthesis .
Molecular Structure Analysis
Acetomycin has been further characterized by NMR and CD spectra . The 3-acetyl side chain of acetomycin is reduced selectively by sodium cyanoborohydride yielding the diastereomeric alcohols . The structure and absolute configuration of acetomycin have been determined .
Chemical Reactions Analysis
An analysis of chemical reactions used in current medicinal chemistry (2014), three decades ago (1984), and in natural product total synthesis has been conducted . The most frequently used reactions were amide bond formation, Suzuki–Miyaura coupling, and S_NAr reactions .
Physical And Chemical Properties Analysis
Acetomycin has a molecular formula of C10H14O5 and a molecular weight of 214.21 g/mol . It is an acetal and is found in Streptomyces ramulosus .
科学研究应用
Antifungal Agent
Acetomycin has been identified as a potential natural product fungicide . It was found to be the major compound in extracts that exhibited antifungal activity against the Pyrrhoderma noxium pathogen . This is the first reporting of acetomycin as a potential natural product fungicide .
Biological Control Agent
Acetomycin may be used as a biological control agent . It was found to inhibit the growth of the P. noxium pathogen for up to 3 weeks .
Natural Product Fungicide
Acetomycin has been identified as a potential natural product fungicide against P. noxium . It was found to have a significant difference in the integrity of the woodblocks when conducting compression strength tests after 6 weeks .
Inhibitory Activity against Crop Pathogens
Acetomycin was found to have inhibitory activity against other important fungal crop pathogens, including Aspergillus niger , Botrytis cinerea , and Alteranaria alternata .
Termite Gut-Associated Streptomycetes
Acetomycin is produced by termite gut-associated streptomycetes . This highlights the potential of exploring the metabolomes of microbial symbionts for the discovery of new antifungal compounds .
NMR and X-ray Crystallography Analyses
The identification of acetomycin was achieved using NMR and X-ray crystallography analyses . This demonstrates the utility of these techniques in the identification and characterization of bioactive compounds .
未来方向
Acetomycin has been identified as a potential natural product fungicide, particularly as an antifungal agent against Pyrrhoderma noxium . It also showed inhibitory activity against other important fungal crop pathogens, including Aspergillus niger, Botrytis cinerea, and Alteranaria alternata . Therefore, acetomycin may be used as a biological control agent and natural product fungicide against P. noxium .
作用机制
Target of Action
Acetomycin, also known as Dactinomycin, primarily targets DNA in cells . It binds strongly but reversibly to DNA, interfering with the synthesis of RNA . This interaction inhibits RNA transcription, with chain elongation being more sensitive than initiation, termination, or release .
Mode of Action
The compound’s interaction with its targets results in impaired mRNA production . As a result of this, protein synthesis also declines after Acetomycin therapy . This disruption in protein synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Acetomycin affects the biochemical pathway of RNA synthesis . By binding to DNA, it prevents RNA polymerase from elongating the RNA chain, thereby inhibiting the transcription process . This disruption can affect various downstream effects, such as protein synthesis, as RNA is a key player in the translation process .
Pharmacokinetics
It is known that the drug is administered intravenously, suggesting rapid absorption and distribution . More research is needed to fully understand the ADME properties of Acetomycin and their impact on its bioavailability.
Result of Action
The primary result of Acetomycin’s action is the inhibition of RNA synthesis, leading to a decline in protein synthesis . This can result in cell death, making Acetomycin effective in the treatment of various types of cancers . It is used in the treatment of Wilms’ tumor, childhood rhabdomyosarcoma, Ewing’s sarcoma, and metastatic, nonseminomatous testicular cancer as part of a combination chemotherapy .
Action Environment
The action, efficacy, and stability of Acetomycin can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the drug . Additionally, the presence of other substances, such as other drugs or biological molecules, can potentially interact with Acetomycin and alter its action
属性
IUPAC Name |
[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZTORLGBISLR-RHFNHBFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetomycin | |
CAS RN |
510-18-9 | |
| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Acetomycin?
A: Acetomycin has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []
Q2: How active is Acetomycin against tumor cells in vitro?
A: Acetomycin demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []
Q3: What is the mechanism behind Acetomycin's in vivo inactivation?
A: Acetomycin is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []
Q4: Have any strategies been explored to overcome Acetomycin's in vivo inactivation?
A: Yes, researchers have synthesized Acetomycin analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.
Q5: Were the esterase-resistant Acetomycin analogs successful?
A: Although the synthesized analogs showed similar in vitro cytotoxicity to Acetomycin, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []
Q6: What is the absolute configuration of Acetomycin?
A: The absolute configuration of Acetomycin is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]
Q7: How does the structure of Acetomycin contribute to its activity?
A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for Acetomycin's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]
Q8: What is known about the biogenesis of Acetomycin?
A: Studies using radiolabeled precursors revealed that Acetomycin's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []
Q9: What spectroscopic data is available for Acetomycin?
A: Acetomycin has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]
Q10: Has the total synthesis of Acetomycin been achieved?
A: Yes, several total syntheses of Acetomycin and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]
Q11: What is the significance of the total synthesis of Acetomycin?
A: The successful total synthesis of Acetomycin and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]
Q12: What are the potential applications of Acetomycin?
A: Although limited by its in vivo instability, Acetomycin holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




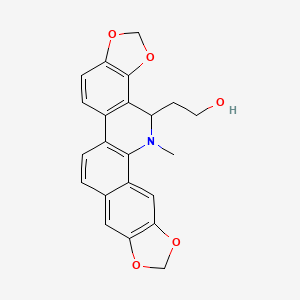

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

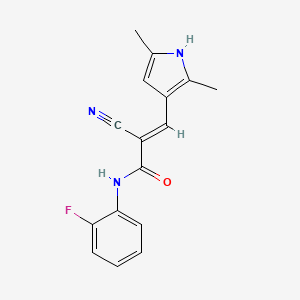
![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)
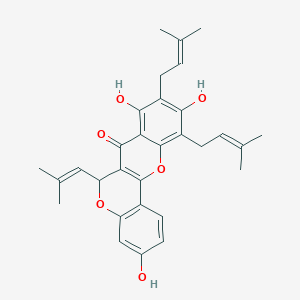
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)
